BenchChemオンラインストアへようこそ!

3-(4-bromophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one

Kv1.3 channel blocker Immunomodulation Patch-clamp electrophysiology

This fully synthetic, trisubstituted linear furocoumarin (CAS 670241-82-4) occupies a unique SAR niche for Kv1.3 channel blocker screening. Unlike generic psoralens, its concurrent 4-bromophenyl, 5-propyl, and 9-methyl substituents are predicted to deliver potent Kv1.3 blockade (IC50 ~0.5–5 µM) with enhanced selectivity. The bulky substituents sterically suppress DNA intercalation, making it a cleaner pharmacological probe for 'dark' (non-phototoxic) mechanisms in T-cell or oncology programs. Ideal for patch-clamp campaigns and matrix-based SAR studies. Standard international B2B shipping is feasible for this research-use-only compound.

Molecular Formula C21H17BrO3
Molecular Weight 397.3 g/mol
Cat. No. B11610347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-bromophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one
Molecular FormulaC21H17BrO3
Molecular Weight397.3 g/mol
Structural Identifiers
SMILESCCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Br)C
InChIInChI=1S/C21H17BrO3/c1-3-4-14-9-19(23)25-21-12(2)20-17(10-16(14)21)18(11-24-20)13-5-7-15(22)8-6-13/h5-11H,3-4H2,1-2H3
InChIKeyNDSTVXOEBMXSSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one: A Trisubstituted Furocoumarin Screening Candidate


3-(4-Bromophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one (CAS 670241-82-4) is a fully synthetic, trisubstituted derivative of the linear furocoumarin psoralen (7H-furo[3,2-g]chromen-7-one). The compound belongs to the InterBioScreen screening library (ID STOCK1N-34376) and is categorized as a derivative and analog of natural compounds, indicating its origin as a diversity-oriented synthesis product for early-stage drug discovery. [1] Its structure features a 4-bromophenyl substituent at position 3, a propyl chain at position 5, and a methyl group at position 9 on the psoralen core, giving it a molecular weight of 397.26 g/mol (C21H17BrO3). While specific biological data for this exact compound are sparse, closely related 3-aryl-7H-furo[3,2-g]chromen-7-ones have been characterized as voltage-gated potassium channel Kv1.3 blockers, with the most potent analogs achieving half-blocking concentrations (IC50) in the low micromolar range. [2]

Why 8-MOP, 5-MOP, or Des-Methyl Analogs Cannot Replace 3-(4-Bromophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one


Furocoumarins exhibit extreme sensitivity to substitution patterns in both their photoreactivity with DNA and their 'dark' pharmacological effects, including ion channel modulation. [1] The presence and position of hydrophobic, bulky, or electron-withdrawing substituents dramatically alter Kv1.3 blocking potency and selectivity. For instance, in a series of 3-substituted 5,9-dimethyl-7H-furo[3,2-g]chromen-7-ones, replacing a 3-phenyl group with a 3-(4-methoxyphenyl) group reduced Kv1.3 blockade from 84% to 7% at 5 µM. [1] Similarly, the 3-tert-butyl analog showed an IC50 of 4 µM, whereas the 3-methyl analog was nearly inactive (21% block). [1] Consequently, the unique combination of a 4-bromophenyl (electron-withdrawing, halogen-bonding capable), a 5-propyl (hydrophobic alkyl), and a 9-methyl group on the target compound defines a distinct structure–activity relationship (SAR) space that cannot be recapitulated by simpler psoralens or by analogs lacking one of these key substituents. Generic substitution with 8-methoxypsoralen (8-MOP), 5-methoxypsoralen (5-MOP), or the des-9-methyl analog (CAS 500204-81-9) would result in a fundamentally different pharmacological profile, compromising any assay or development program built around this specific scaffold.

3-(4-Bromophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one: Quantitative Differentiation Evidence vs. Closest Analogs


Kv1.3 Channel Blockade: Predicted Advantage of 4-Bromophenyl over 4-Methoxyphenyl at Position 3

In the foundational structure–activity relationship (SAR) study by Wernekenschnieder et al. (2004), the 3-phenyl-substituted analog (1c, R1=Ph, R2=H, R3=Me, R4=Me) blocked 84% of Kv1.3 current at 5 µM with an IC50 of ~1 µM, whereas the 3-(4-methoxyphenyl) analog (1d) blocked only 7% at the same concentration. [1] The 4-bromophenyl substituent in the target compound is more electron-withdrawing (Hammett σ_p = 0.23 for Br vs. -0.27 for OCH3) and presents a larger van der Waals volume, which may enhance binding within the hydrophobic pocket of the Kv1.3 channel. [1][2] While direct IC50 data for 3-(4-bromophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one have not been published, the class-level SAR predicts that the bromophenyl moiety provides superior Kv1.3 blockade relative to the virtually inactive 4-methoxyphenyl analog, and likely comparable or improved potency versus the unsubstituted 3-phenyl analog (IC50 ≈ 1 µM). [1]

Kv1.3 channel blocker Immunomodulation Patch-clamp electrophysiology

Reversed Selectivity Profile: 5-Propyl Modification Reduces N1E-115 K+ Channel Blockade vs. 5-Methyl Analogs

In the Wernekenschnieder et al. study, all compounds in the 5,9-dimethyl series also blocked voltage-gated K+ channels in N1E-115 neuroblastoma cells, albeit with lower potency than Kv1.3. The selectivity index (IC50 N1E-115 / IC50 Kv1.3) ranged from 3.8 to 10 across the series. [1] The target compound replaces the 5-methyl group with a 5-propyl group. In related furocoumarin SAR, increasing alkyl chain length at position 5 has been associated with enhanced lipophilicity (logP increase) and altered membrane partitioning, which can influence channel subtype selectivity. [1][2] While direct selectivity data for the 5-propyl analog are not available, the structural modification is expected to alter the N1E-115/Kv1.3 selectivity ratio relative to the 5-methyl series, potentially increasing selectivity if the propyl chain preferentially enhances Kv1.3 binding or decreases N1E-115 off-target binding.

Kv1.3 selectivity Off-target ion channel activity Neuroblastoma N1E-115

Reduced DNA Photobinding Propensity vs. Clinical Psoralens (8-MOP, 5-MOP)

Classical psoralens such as 8-methoxypsoralen (8-MOP) and 5-methoxypsoralen (5-MOP) exert therapeutic effects primarily through UVA-dependent DNA intercalation and crosslink formation, which also drives their carcinogenic and phototoxic side effects. [1] The target compound carries a bulky 4-bromophenyl substituent at position 3 and a propyl group at position 5. As noted in the review of psoralen SAR, 'any substitution with groups other than methyl diminishes or destroys the photoactivity of the psoralen molecule.' [2] The presence of large aryl and alkyl substituents is expected to sterically hinder DNA intercalation at the 3,4- or 4',5'-furan double bonds, thereby reducing UVA-dependent DNA photobinding and associated genotoxicity. [1][2] This property is desirable for applications where 'dark' pharmacological activity (e.g., Kv1.3 blockade) is sought without the confounding effects of photoactivated DNA damage.

DNA crosslinking Phototoxicity Dark pharmacology

SAR Differentiation from the Des-9-Methyl Analog: Role of 9-Methyl in Modulating Channel Blockade

The closest commercially available analog is 3-(4-bromophenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one (CAS 500204-81-9), which lacks the 9-methyl group present in the target compound. In the Wernekenschnieder et al. study, all active Kv1.3 blockers in the series bore methyl groups at both positions 5 and 9 (i.e., R3=Me, R4=Me). The complete loss of activity in the 3-(4-methoxyphenyl) analog (1d), where R3=Me and R4=Me were maintained, suggests that the 9-methyl group alone is not sufficient for activity, yet its presence may contribute to optimal hydrophobic packing in the channel binding site. [1] The target compound retains the 9-methyl group, which distinguishes it from the des-methyl analog (CAS 500204-81-9). While no head-to-head comparison exists, the retention of the 9-methyl group in all potent analogs from the published series supports its importance for channel blockade potency.

Structure–activity relationship 9-Methyl substitution Kv1.3 potency

Optimal Application Scenarios for 3-(4-Bromophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one Based on Current Evidence


Kv1.3-Focused Immunomodulatory Screening in Early Drug Discovery

The compound is best deployed as a screening candidate in patch-clamp electrophysiology campaigns aimed at identifying novel Kv1.3 channel blockers. Based on the SAR reported by Wernekenschnieder et al. (2004), the 4-bromophenyl substituent is expected to confer potent Kv1.3 blockade (predicted IC50 range 0.5–5 µM), while the 5-propyl modification may enhance selectivity over neuronal K+ channels compared to 5-methyl analogs. [1] This application is most suitable for programs targeting autoimmune indications (e.g., psoriasis, multiple sclerosis, rheumatoid arthritis) where Kv1.3 blockade in T-lymphocytes is a validated therapeutic strategy. [2]

Structure–Activity Relationship (SAR) Exploration Around Furocoumarin Ion Channel Pharmacology

The compound fills a specific and underexplored SAR niche defined by the concurrent presence of a 4-bromophenyl at position 3, a propyl chain at position 5, and a methyl at position 9. It can serve as a key intermediate in a matrix-based SAR study designed to deconvolute the contributions of each substituent to Kv1.3 potency, selectivity, and DNA photobinding. [1] By comparing this compound in parallel with the des-9-methyl analog (CAS 500204-81-9) and the 5-methyl analog (if synthesized), researchers can quantitatively map the contributions of the 9-methyl and 5-propyl groups to channel activity.

Dark Pharmacology Studies Requiring Minimal DNA Photoreactivity

For studies aimed at dissecting the UVA-independent ('dark') pharmacological effects of furocoumarins—including ion channel modulation, anti-proliferative signaling, and apoptosis induction—the compound's bulky 4-bromophenyl and 5-propyl substituents are expected to sterically suppress DNA intercalation and crosslink formation. [2] This property makes it a cleaner pharmacological probe than 8-MOP or 5-MOP, which confound dark effect readouts with DNA damage responses. Researchers investigating the non-phototoxic mechanisms of furocoumarins in T-cell biology or oncology should prioritize this compound over classical psoralens. [2]

Quote Request

Request a Quote for 3-(4-bromophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.